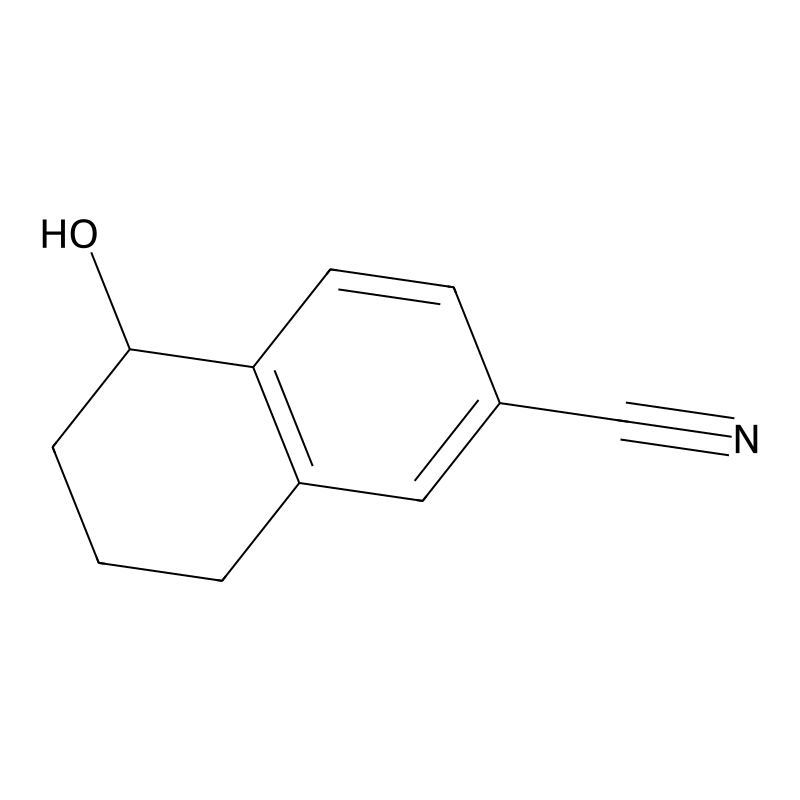5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Marine Biotechnology
Field: Marine Biotechnology
Summary of Application: A natural diastereomeric mixture of a compound similar to “5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” was isolated from the soft coral Sinularia arborea .
Methods of Application: The structure of the compound was elucidated by spectroscopic methods .
Results: The compound displayed a significantly inhibitory effect on the generation of superoxide anion by human neutrophils .
Application in Organic Chemistry
Field: Organic Chemistry
Summary of Application: A series of novel compounds were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes .
Methods of Application: The synthesis was carried out in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .
Results: The structures of the target compounds were confirmed by inspection of their 1H-NMR, 13C-NMR, IR and MS spectra . The method provided short reaction times, good yields, high selectivity and operational simplicity .
Application in Thermophysical Property Data
Field: Thermophysical Property Data
Methods of Application: The properties of the compound were evaluated using the NIST ThermoData Engine software package .
Application in Organic Synthesis
Field: Organic Synthesis
Summary of Application: A series of novel 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives were synthesized .
Methods of Application: The synthesis involved the treatment of cyclohexanone with the α,β-unsaturated nitrile derivative in the presence of ammonium acetate .
Results: The structures of the synthesized compounds were confirmed by X-ray crystallography . The compounds showed antimicrobial activity .
Application in Apoptosis Induction
Field: Apoptosis Induction
Methods of Application: The study involved the treatment of cells with the compound .
Results: The compound was found to induce apoptosis in the treated cells . The C-5 hydroxyl on the ring of the compound was found to be essential for the antiproliferative and apoptosis-inducing activity .
5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a hydroxyl group and a carbonitrile functional group attached to a tetrahydronaphthalene skeleton. This compound has garnered attention in the field of organic chemistry due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves several key reactions:
- Cyanation of Tetrahydronaphthalene: The compound can be synthesized by cyanating 5,6,7,8-tetrahydronaphthalene using copper(I) cyanide in a suitable solvent like N-methylpyrrolidone (NMP) at elevated temperatures .
- Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including the use of oxidizing agents or through hydrolysis of appropriate precursors.
- Regioselectivity: The reactions often yield a mixture of isomers, necessitating purification techniques such as chromatography to isolate the desired compound .
Research indicates that 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile exhibits significant biological activity. It has been studied for its potential antitumor properties, particularly as an inhibitor targeting the colchicine binding site on tubulin. This mechanism is crucial for disrupting microtubule dynamics in cancer cells .
The synthesis methods for 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile include:
- Cyanation Reaction: As mentioned earlier, this involves reacting tetrahydronaphthalene derivatives with cyanide sources under specific conditions to yield the carbonitrile .
- Hydroxylation Techniques: Various hydroxylation methods can be employed depending on the starting material and desired regioselectivity.
- Purification and Isolation: After synthesis, techniques such as recrystallization and chromatography are commonly used to purify the product from reaction mixtures .
5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has potential applications in:
- Medicinal Chemistry: Due to its antitumor activity, it could serve as a lead compound for developing new anticancer drugs.
- Chemical Research: Its unique structure makes it a valuable subject for studies in organic synthesis and chemical reactivity.
Studies have highlighted the interactions of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile with biological targets such as tubulin. These interactions are critical for understanding its mechanism of action as an antitumor agent and can provide insights into structure-activity relationships that inform drug design .
Several compounds share structural similarities with 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Tetrahydronaphthalene derivative | Contains a carboxylic acid functional group |
| (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | Amino derivative | Features an amino group which may enhance biological activity |
| 4-Bromo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | Bromo derivative | Introduces bromine which may alter reactivity and properties |
These compounds illustrate various modifications to the tetrahydronaphthalene core structure that can influence biological activity and chemical behavior. The presence of different functional groups such as amino or bromo groups can significantly affect their pharmacological profiles and reactivity.








